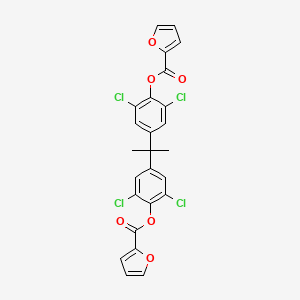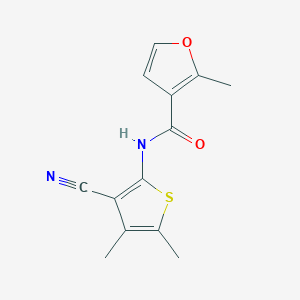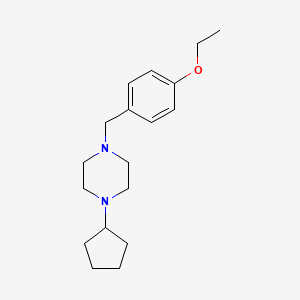![molecular formula C18H15ClF2N6O B10888325 [7-(4-chlorophenyl)-5-(difluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](1,3-dimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B10888325.png)
[7-(4-chlorophenyl)-5-(difluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](1,3-dimethyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-(4-chlorophenyl)-5-(difluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone is a complex organic molecule featuring a triazolopyrimidine core linked to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-5-(difluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl and Difluoromethyl Groups: These groups can be introduced via nucleophilic substitution reactions.
Attachment of the Pyrazole Moiety: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyrazole ring to the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially reducing double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to drug discovery efforts.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer or neurological disorders.
Industry
Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-5-(difluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolopyrimidine core could engage in hydrogen bonding or hydrophobic interactions, while the pyrazole moiety might enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-5-(methyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone : Similar structure but with a methyl group instead of a difluoromethyl group.
- 7-(4-bromophenyl)-5-(difluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone : Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The presence of both the difluoromethyl and chlorophenyl groups in 7-(4-chlorophenyl)-5-(difluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone imparts unique chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
7-(4-chlorophenyl)-5-(difluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C18H15ClF2N6O |
|---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
[7-(4-chlorophenyl)-5-(difluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-(1,3-dimethylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C18H15ClF2N6O/c1-9-12(7-26(2)25-9)16(28)13-14(17(20)21)24-18-22-8-23-27(18)15(13)10-3-5-11(19)6-4-10/h3-8,15,17H,1-2H3,(H,22,23,24) |
InChI Key |
PKLMBIXWLWXMHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)Cl)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B10888254.png)
![Ethyl 4-carbamoyl-3-methyl-5-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-2-carboxylate](/img/structure/B10888255.png)
![2-{[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10888259.png)
![3-chloro-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-6-methyl-1-benzothiophene-2-carbohydrazide](/img/structure/B10888267.png)

![3-(5-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B10888282.png)
![1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine](/img/structure/B10888288.png)


![3-{[3-(1H-pyrazol-1-yl)propyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10888298.png)
![{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazino}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B10888301.png)
![7-({[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B10888312.png)
![11-methyl-4-[5-[(4-nitrophenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10888321.png)
